ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The nitro group is introduced via nitration using nitric acid. The general synthetic route can be summarized as follows:
Formation of Pyrazole Ring: Ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to form 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate.
Nitration: The hydroxy group is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 1-ethyl-3-amino-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: Lacks the nitro group, resulting in different chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 2-ethyl-5-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-10-6(8(12)15-4-2)5-7(9-10)11(13)14/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNJDXTSJPCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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